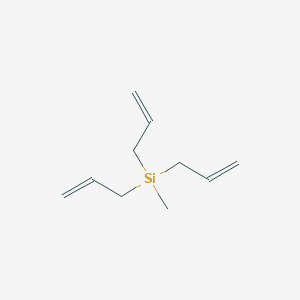

Triallyl(methyl)silane

Übersicht

Beschreibung

Synthesis Analysis

Triallyl(methyl)silane can be synthesized through various methods, including the reaction of triallyl(aryl)silanes with aryl bromides in the presence of a palladium catalyst and tetrabutylammonium fluoride, showing the broad scope and functional group tolerance of this reaction (Nakao et al., 2003). Additionally, iridium-catalyzed preparation methods have been developed for silylboranes, including trialkyl(methyl)silane, highlighting its role in the catalytic borylation of arenes (Boebel & Hartwig, 2008).

Molecular Structure Analysis

The molecular structure of related compounds, such as methyl silane, has been extensively studied, providing insights into the structural parameters and internal barriers of similar silicon-based molecules (Kilb & Pierce, 1957). This information is crucial for understanding the reactivity and properties of this compound.

Chemical Reactions and Properties

This compound participates in various chemical reactions, including cross-coupling reactions with aryl chlorides, showcasing its versatility as a reagent in palladium-catalyzed processes (Sahoo, Nakao, & Hiyama, 2004). These reactions highlight the compound's utility in synthesizing biaryls and other complex molecular structures.

Physical Properties Analysis

The synthesis and structural analysis of related silane compounds provide a basis for understanding the physical properties of this compound. Studies on polymethyl(alkoxy)siloxane copolymers, for example, shed light on the properties of siloxane-based materials, including their molecular weight, solubility, and mechanical strength (Gunji et al., 2013). Such information is valuable for applications requiring specific physical characteristics.

Chemical Properties Analysis

The chemical reactivity and properties of this compound are influenced by its molecular structure and the presence of allyl and methyl groups on silicon. The compound's involvement in various chemical reactions, including those leading to the synthesis of silylboranes and its use in borylation processes, demonstrate its chemical versatility and importance in organosilicon chemistry (Ohmura et al., 2016).

Wissenschaftliche Forschungsanwendungen

Rhodium-Catalyzed Reactions

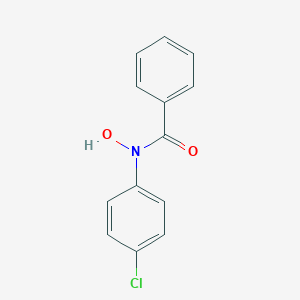

Rhodium-catalyzed 1,4-addition of triallyl(aryl)silanes to α,β-unsaturated carbonyl compounds has been developed, utilizing triallyl(aryl)silanes as air- and moisture-stable silicon nucleophiles. This method is significant for the functionalization of α,β-unsaturated carbonyl compounds with a wide range of triallyl(aryl)silane derivatives, showcasing the versatility of triallyl(methyl)silane in synthetic chemistry (Kamei et al., 2016).

Cross-Coupling Reactions

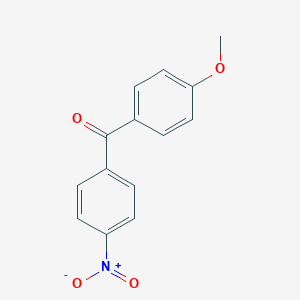

Triallyl(aryl)silanes have been found to react with aryl bromides in the presence of a palladium catalyst, demonstrating their utility in silicon-based cross-coupling reactions. The scope of these reactions is broad, and a variety of functional groups are tolerated. This highlights the practicality and efficiency of this compound and its derivatives in facilitating the synthesis of biaryl compounds through cross-coupling reactions (Nakao et al., 2003).

Borylation Reactions

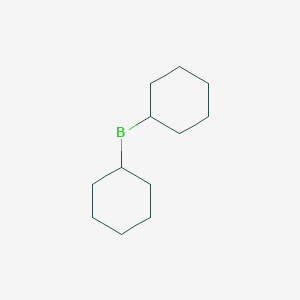

The synthesis of trialkylsilylboranes by the borylation of silanes catalyzed by iridium complexes showcases another important application. Trialkyl(methyl)silanes, when reacted with boron compounds in the presence of iridium catalysts, lead to the formation of silylboronic esters. These compounds are crucial intermediates for further borylation reactions, particularly in the modification of aromatic compounds, illustrating the role of this compound in the development of novel borylation methodologies (Boebel & Hartwig, 2008).

Surface Modification

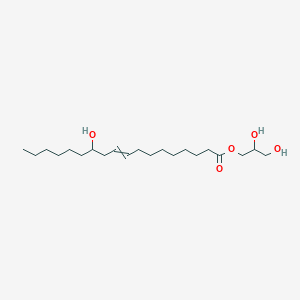

Functionalized trialkoxysilanes, derived from this compound, have been employed for the surface modification of materials. The thiol-ene click reaction has been demonstrated as a general route to functional trialkoxysilanes for surface coating applications. This method provides a simple and efficient route to diverse trialkoxysilanes, which are used to modify the surface properties of various materials, emphasizing the adaptability of this compound derivatives in surface science applications (Tucker-Schwartz et al., 2011).

Electrochemistry

In the field of electrochemistry, novel silane compounds, including derivatives of this compound, have been synthesized and used as non-aqueous electrolyte solvents in lithium-ion batteries. These silane-based electrolytes demonstrate high lithium-ion conductivities and excellent cyclability, showcasing the potential of this compound derivatives in enhancing the performance of lithium-ion batteries (Amine et al., 2006).

Safety and Hazards

Wirkmechanismus

Target of Action

Triallylmethylsilane, also known as Triallyl(methyl)silane, is an organosilane compound . . Organosilanes are generally used as intermediates in the production of other chemicals, and their targets can vary widely depending on the specific reactions they are involved in .

Mode of Action

The mode of action of Triallylmethylsilane is not well-documented in the literature. As an organosilane, it likely participates in reactions as a silicon-based reagent. The silicon atom in organosilanes can form bonds with a wide variety of other atoms, enabling them to participate in a broad range of chemical reactions .

Biochemical Pathways

As an intermediate in chemical reactions, it could potentially be involved in a wide variety of pathways, depending on the specific reactions it is used in .

Result of Action

The results of Triallylmethylsilane’s action would depend on the specific reactions it is used in. As an organosilane, it could potentially be used to form a wide variety of other compounds .

Eigenschaften

IUPAC Name |

methyl-tris(prop-2-enyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18Si/c1-5-8-11(4,9-6-2)10-7-3/h5-7H,1-3,8-10H2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCCVNTYPIUJDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](CC=C)(CC=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340647 | |

| Record name | Triallylmethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1112-91-0 | |

| Record name | Triallylmethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triallyl(methyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B74567.png)

![2-Azaspiro[4.5]decane-1,3-dione](/img/structure/B74575.png)